N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide
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Overview
Description
“N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide” is a chemical compound. It’s a derivative of benzimidazole, a type of organic compound that’s part of many pharmaceutical drugs . Benzimidazole derivatives are known for their diverse biological activity and clinical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or equivalent . The synthesized compounds are characterized by spectral data .Scientific Research Applications
Antimicrobial and Cytotoxic Activities
N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide derivatives have been studied for their antimicrobial and cytotoxic properties. A series of azetidine-2-one derivatives of 1H-benzimidazole, for example, were synthesized and evaluated for their antibacterial and cytotoxic activities. Certain compounds in this series exhibited notable antibacterial activity, and some showed significant cytotoxic activity in vitro, highlighting their potential in developing new therapeutic agents (Noolvi et al., 2014).
Anti-inflammatory and Antimicrobial Potential
Another study synthesized N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives and evaluated them for anti-inflammatory and antimicrobial potential. One of these compounds showed significant anti-inflammatory effects, and another was found to be the most effective antimicrobial agent among the synthesized derivatives, suggesting a promising direction for the development of new anti-inflammatory and antimicrobial agents (Sethi et al., 2018).
Pharmacological Activities
Benzimidazole derivatives, including this compound, are known for their wide range of pharmacological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. The versatility of the benzimidazole ring as a pharmacophore makes it a valuable scaffold in drug discovery (Salahuddin et al., 2017).
Anticancer Compounds
Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligands were synthesized with potential anticancer applications. The structures of these complexes were elucidated, and their antibacterial and cytotoxicity assays against various cancer cell lines were studied, demonstrating their potential as anticancer compounds (Ghani & Mansour, 2011).
Sensor Development
Derivatives of this compound have also been explored for their utility in sensor development. For instance, o-phenylenediamine derivatives were prepared and tested as chemosensors for phosgene, showcasing their ability to detect this toxic agent with high sensitivity and selectivity through colorimetric and fluorescence changes (Hu et al., 2016).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been extensively studied and are known to exhibit diverse biological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For instance, some benzimidazole derivatives are known to inhibit key enzymes or disrupt essential biochemical processes within their target organisms .
Biochemical Pathways
For example, some benzimidazole derivatives have been found to inhibit the synthesis of certain proteins or nucleic acids, disrupt cell division, or interfere with metabolic processes .
Pharmacokinetics
The pharmacokinetic profile of benzimidazole derivatives can vary widely depending on the specific compound and its chemical structure .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-9-5-14(6-10-15)20(25)22-16-11-7-13(8-12-16)19-23-17-3-1-2-4-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIXPEXYKNRPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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